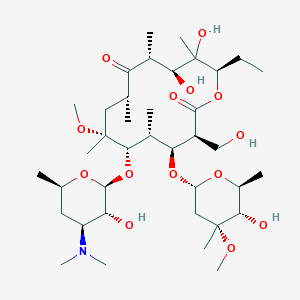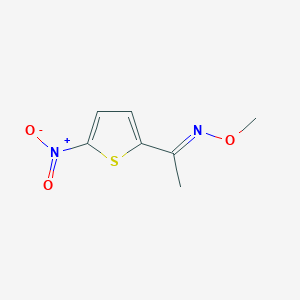
克拉霉素 F
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clarithromycin F is a macrolide antibiotic derived from erythromycin. It is known for its broad-spectrum antimicrobial activity, which includes effectiveness against various Gram-positive and Gram-negative bacteria, as well as some atypical pathogens. Clarithromycin F is commonly used to treat respiratory tract infections, skin infections, and Helicobacter pylori infections .
科学研究应用
Clarithromycin F has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying macrolide antibiotics and their chemical modifications.
Biology: Clarithromycin F is employed in research on bacterial protein synthesis and resistance mechanisms.
作用机制
- Its role is to inhibit the translocation step during protein synthesis within the bacterial cell. By doing so, it disrupts the production of essential proteins that bacteria need for survival and replication .
Target of Action
Mode of Action
准备方法
Synthetic Routes and Reaction Conditions: Clarithromycin F is synthesized from erythromycin through a series of chemical modifications. The primary step involves the methylation of the hydroxyl group at the 6-position of erythromycin to form 6-O-methylerythromycin. This process typically requires the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods: Industrial production of Clarithromycin F involves large-scale fermentation of the erythromycin-producing strain of Streptomyces erythreus, followed by chemical modification. The fermentation process is optimized to maximize the yield of erythromycin, which is then extracted and purified. The subsequent chemical modification steps are carried out in controlled environments to ensure high purity and consistency of the final product .
化学反应分析
Types of Reactions: Clarithromycin F undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of reduced derivatives with altered activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Nucleophilic reagents like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed:
14-hydroxyclarithromycin: Formed through oxidation, this metabolite is known for its potent antimicrobial activity.
Various substituted derivatives: Depending on the reagents used, different substituted products can be formed, each with unique properties.
相似化合物的比较
Erythromycin: The parent compound from which Clarithromycin F is derived.
Azithromycin: Another macrolide antibiotic with a broader spectrum of activity and longer half-life compared to Clarithromycin F.
Telithromycin: A ketolide antibiotic with improved activity against macrolide-resistant strains but associated with higher risks of hepatotoxicity.
Uniqueness of Clarithromycin F: Clarithromycin F is unique due to its enhanced stability in acidic environments and its ability to form an active metabolite, 14-hydroxyclarithromycin, which contributes to its potent antimicrobial activity. Additionally, its broad-spectrum activity and effectiveness against atypical pathogens make it a valuable antibiotic in clinical practice .
属性
IUPAC Name |
(3S,4S,5R,6S,7R,9R,11R,12S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3-(hydroxymethyl)-7-methoxy-5,7,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H69NO14/c1-14-26-38(9,46)31(43)21(4)28(41)19(2)16-37(8,48-13)33(53-35-29(42)25(39(10)11)15-20(3)49-35)22(5)30(24(18-40)34(45)51-26)52-27-17-36(7,47-12)32(44)23(6)50-27/h19-27,29-33,35,40,42-44,46H,14-18H2,1-13H3/t19-,20-,21+,22-,23+,24+,25+,26-,27+,29-,30+,31+,32+,33+,35+,36-,37-,38?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKPAXGOJMGSAE-OKRVCPMNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C([C@H]([C@H](C(=O)[C@@H](C[C@@]([C@H]([C@@H]([C@@H]([C@@H](C(=O)O1)CO)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H69NO14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124412-58-4 |
Source


|
| Record name | Clarithromycin F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124412584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is the main advantage of formulating clarithromycin into a floating microsponge capsule?
A: The research paper highlights the potential of this formulation to achieve a sustained release of clarithromycin []. The study demonstrates that using Eudragit RL100 as a polymer in the microsponge formulation resulted in a controlled drug release profile, particularly in simulated stomach conditions []. This sustained release characteristic could be beneficial for improving patient compliance by potentially reducing dosing frequency and minimizing fluctuations in drug concentration in the body.
Q2: How did the researchers assess the stability and compatibility of the components in the clarithromycin floating microsponge capsule?
A: The compatibility between clarithromycin and the other components in the formulation was assessed using Fourier Transform Infra-Red (FTIR) spectroscopy []. This technique helps identify any potential chemical interactions between the drug and the excipients that could compromise the stability and efficacy of the final product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonooxymethyl)oxolan-2-yl] hydrogen phosphate;hydrate](/img/structure/B1168533.png)
